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Compound of Interest

Compound Name: Chromium boride (Cr2B)

Cat. No.: B077157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the theoretically predicted and

experimentally measured properties of dichromium boride (Cr₂B). By juxtaposing ab initio

computational data with empirical results, we aim to offer a comprehensive overview of the

material's characteristics, highlighting the predictive power of modern computational methods

and identifying areas for future experimental validation.

Methodologies
Ab Initio Calculations: The theoretical data presented is primarily derived from ab initio

calculations based on Density Functional Theory (DFT).[1] These first-principles methods solve

the quantum mechanical equations governing the electrons in a material to predict its

properties without prior experimental input.[1] Key computational approaches include:

Vienna Ab initio Simulation Package (VASP): Often used for such calculations.[2]

Projector-Augmented Wave (PAW) method: Describes the interaction between electrons and

atomic nuclei.[2]

Generalized Gradient Approximation (GGA): A common functional for calculating the

exchange-correlation energy, which accounts for the complex interactions between

electrons.[2]
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Quasiharmonic Approximation (QHA): Employed to predict temperature-dependent

thermodynamic properties by considering the vibrational modes (phonons) of the crystal

lattice.[3]

Experimental Characterization: Experimental data is obtained through various material

characterization techniques designed to measure specific physical properties.

X-Ray Diffraction (XRD): The primary method for determining crystal structure and lattice

parameters. By analyzing the diffraction pattern of X-rays passing through a sample, the

arrangement of atoms can be precisely mapped.

Adiabatic Calorimetry: This technique is used to measure the heat capacity of a substance

as a function of temperature. The sample is thermally isolated, and a known amount of heat

is introduced, allowing for the precise measurement of the resulting temperature change.[4]

From this data, thermodynamic functions like enthalpy and entropy can be calculated.[5][6]

Combustion Calorimetry: Used to determine the standard enthalpy of formation by

measuring the heat released during the complete combustion of the compound in a

controlled environment.[7]

Workflow for Comparison
The following diagram illustrates the logical workflow for comparing theoretical predictions with

experimental findings for a given material like Cr₂B.
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Caption: Workflow comparing ab initio and experimental data.

Data Presentation: Cr₂B Properties
Structural Properties
The fundamental crystal structure of Cr₂B is tetragonal. Below is a comparison of the lattice

parameters and unit cell volume as determined by ab initio calculations. Experimental values

for Cr₂B are not readily available in recent literature, highlighting a gap that future studies could

address.
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Property Ab Initio (Calculated) Experimental

Crystal System Tetragonal -

Space Group I4/mcm (No. 140) -

Lattice Constant, a (Å) 5.11 -

Lattice Constant, c (Å) 4.24 -

Volume (Å³) 110.84 -

Ab initio data sourced from the Materials Project (ID: mp-15809).

Electronic and Magnetic Properties
Ab initio calculations predict that Cr₂B is a metallic conductor, characterized by a zero band

gap, which means that its valence and conduction bands overlap. Computationally, it is

predicted to be non-magnetic.

Property Ab Initio (Calculated) Experimental

Band Gap (eV) 0.00 (Metallic) -

Magnetic Ordering Non-magnetic -

Total Magnetization 0.00 µB/f.u. -

Ab initio data sourced from the Materials Project (ID: mp-15809).

Thermodynamic Properties
Thermodynamic properties are crucial for understanding the stability and behavior of materials

at different temperatures. A notable experimental study provides heat capacity and standard

entropy values for Cr₂B, which can be compared with calculated formation energy.
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Property Ab Initio (Calculated) Experimental

Predicted Formation Energy

(eV/atom)
-0.207 -

Standard Entropy, S° (J/mol·K

at 298.15 K)
- 36.36

Heat Capacity, Cₚ (J/mol·K at

298.15 K)
- 47.95

Ab initio data sourced from the Materials Project (ID: mp-15809). Experimental data for entropy

and heat capacity sourced from a study on the thermodynamic functions of Cr₂B.[5]

Mechanical Properties
Currently, there is a lack of both ab initio and experimental data in the published literature

specifically for the mechanical properties of Cr₂B. This represents a significant opportunity for

future research to characterize its hardness, stiffness, and ductility. For context, related

chromium boride compounds like CrB₂ exhibit high hardness due to strong covalent boron

networks.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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